过硼酸 (HBO(O2)),钠盐,四水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

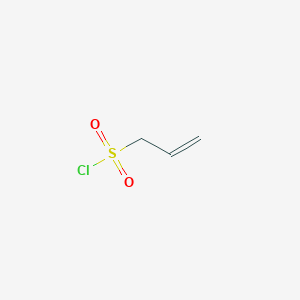

Sodium;oxidooxy(oxo)borane;tetrahydrate is a chemical compound commonly known as sodium perborate tetrahydrate. It is a white, crystalline, water-soluble compound that is widely used in various industrial and household applications. This compound is known for its oxidizing properties, making it a valuable ingredient in detergents, bleaching agents, and disinfectants .

科学研究应用

Chemistry: Sodium perborate tetrahydrate is used as an oxidizing agent in organic synthesis and analytical chemistry. It is also employed in the preparation of various peroxides and other oxidizing agents .

Biology and Medicine: In the medical field, sodium perborate is used as a disinfectant for medical instruments and as an ointment for the treatment of poison ivy dermatitis . It is also used in dental care products for its antiseptic properties .

Industry: Sodium perborate tetrahydrate is widely used in the detergent industry as a bleaching agent. It is also used in the formulation of cleaning products, personal care items, and cosmetics .

作用机制

Target of Action

Perboric acid, mainly found in its salt form of sodium perborate, is one of the peroxy acid salts with wide functionalities in industrial settings . It targets various areas depending on its application. For instance, it’s used as a disinfectant of medical instruments , an ointment for the protection of poison ivy dermatitis , and an oxidizing agent for dyeing or permanent waving .

Mode of Action

Perboric acid and its sodium salt interact with body fluids, rapidly dissociating into hydrogen peroxide, carbonate, and sodium ions, which are naturally present in the body . As an oxidizing agent, it can cause oxidative stress in cells, leading to various cellular responses.

Pharmacokinetics

The pharmacokinetic properties of perboric acid and its sodium salt are studied in terms of Sodium carbonate and Hydrogen peroxide . These compounds are rapidly degraded in the body , suggesting that they may have a short half-life and quick clearance rate.

Result of Action

The result of perboric acid’s action depends on its application. In the industry, it’s used as a disinfectant . In cosmetic products, it acts as an oxidizing agent for dyeing or permanent waving . In dentistry, it’s used for the removal of phlegm, mucus, or other secretions associated with an occasional sore in the mouth, for cleansing minor wounds, and for the temporary cleanse of canker sores .

生化分析

Biochemical Properties

Perboric acid (HBO(O2)), sodium salt, tetrahydrate is a reactive oxidant that liberates hydrogen peroxide in aqueous solution, forming sodium borate and boric acid . This reaction is considered to be the cause of the induction of the adverse effects on development and fertility

Cellular Effects

It is known that the compound can induce adverse effects on development and fertility, suggesting that it may influence cell function

Molecular Mechanism

It is known to exert its effects through the liberation of hydrogen peroxide in aqueous solution This could potentially lead to oxidative stress in cells, affecting various cellular processes

Metabolic Pathways

It is known that the compound liberates hydrogen peroxide in aqueous solution, forming sodium borate and boric acid

准备方法

Synthetic Routes and Reaction Conditions: Sodium;oxidooxy(oxo)borane;tetrahydrate is typically synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction is carried out in an aqueous solution, and the resulting product is crystallized to obtain the tetrahydrate form .

Industrial Production Methods: In industrial settings, sodium perborate tetrahydrate is produced by the thermal dehydration of sodium perborate monohydrate or by the direct reaction of sodium metaborate with hydrogen peroxide in a fluidized-bed dryer . This method ensures a high yield and purity of the final product.

化学反应分析

Types of Reactions: Sodium;oxidooxy(oxo)borane;tetrahydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions:

Oxidation Reactions: Sodium perborate tetrahydrate reacts with various organic and inorganic compounds, often in the presence of water, to produce oxygen and other oxidized products.

Substitution Reactions: Under acidic conditions, sodium perborate can react with halides to form perhalates.

Major Products Formed:

Oxidation: Oxygen gas and oxidized organic or inorganic compounds.

Substitution: Perhalates and other substituted products.

相似化合物的比较

Sodium perborate monohydrate: Similar in composition but contains less water of hydration.

Sodium peroxoborate: Another peroxy acid salt with similar oxidizing properties.

Uniqueness: Sodium perborate tetrahydrate is unique due to its high stability and solubility in water, making it an effective and versatile oxidizing agent. Its tetrahydrate form ensures a controlled release of active oxygen, which is beneficial in various applications .

属性

CAS 编号 |

10486-00-7 |

|---|---|

分子式 |

BH3NaO4 |

分子量 |

100.82 g/mol |

IUPAC 名称 |

sodium;oxidooxy(oxo)borane;tetrahydrate |

InChI |

InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |

InChI 键 |

NUFUTDNNBBRJOH-UHFFFAOYSA-N |

SMILES |

B(=O)O[O-].O.O.O.O.[Na+] |

规范 SMILES |

B(=O)OO.O.[Na] |

相关CAS编号 |

11138-47-9 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)